molecular formula C19H18BrNO3 B4143746 4-Bromophenyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

4-Bromophenyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B4143746
M. Wt: 388.3 g/mol
InChI Key: JVQOVZGPTOVEBY-UHFFFAOYSA-N
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Description

4-Bromophenyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidinecarboxylates This compound is characterized by the presence of a bromophenyl group, a dimethylphenyl group, and a pyrrolidine ring with a carboxylate and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxylate and Ketone Groups: The carboxylate and ketone functional groups can be introduced through oxidation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Formation of carboxylic

Properties

IUPAC Name

(4-bromophenyl) 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3/c1-12-3-8-17(13(2)9-12)21-11-14(10-18(21)22)19(23)24-16-6-4-15(20)5-7-16/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQOVZGPTOVEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
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4-Bromophenyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
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4-Bromophenyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
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4-Bromophenyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 5
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4-Bromophenyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate
Reactant of Route 6
4-Bromophenyl 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

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